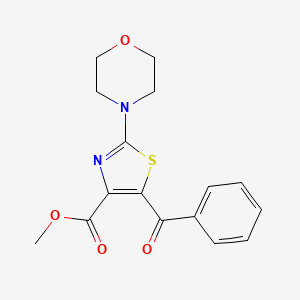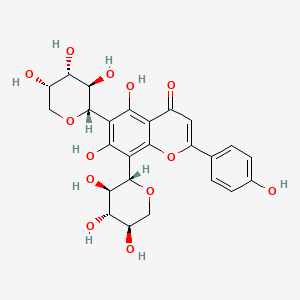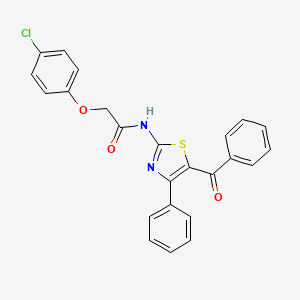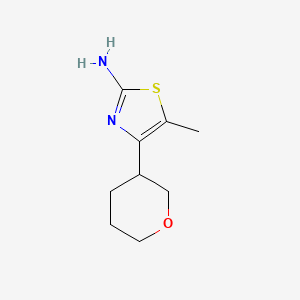![molecular formula C19H20ClNO3S B2689264 ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 76981-85-6](/img/structure/B2689264.png)
ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are important in various fields including medicinal chemistry, due to their diverse biological activities .
Molecular Structure Analysis
The compound has a thiophene ring, which is a five-membered ring with one sulfur atom. It also has a carboxylate ester group (COO-) and an amide group (CONH-) attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can react with electrophiles in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate ester group could make it more polar and potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its derivatives have been researched for their antibacterial and antifungal activities. For example, a study by Altundas et al. (2010) synthesized various such compounds and tested them against pathogenic strains like Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as against the fungus Candida albicans. Many of these compounds exhibited activity comparable to standard antibiotics like ampicillin and chloramphenicol (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antitumor Activity
Another significant application area is in antitumor research. El-Sherbeny, Abdel-Aziz, and Ahmed (2010) reported the synthesis of novel derivatives of this compound with promising antitumor activity. Some derivatives showed broad-spectrum antitumor activity and were moderately selective towards colon cancer cell lines (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Antimicrobial and Anti-inflammatory Agents
The compound and its derivatives have also been evaluated for their antimicrobial and anti-inflammatory properties. Narayana et al. (2006) synthesized derivatives and tested them for antibacterial, antifungal, and anti-inflammatory activities. Some compounds exhibited promising biological activity, further highlighting the potential of this chemical in therapeutic applications (Narayana, Ashalatha, Raj, & Kumari, 2006).
Crystal Structure and Molecular Docking Studies
Studies have also focused on understanding the crystal structure and conducting molecular docking studies of these compounds. Menati et al. (2020) synthesized a new azo-Schiff base of this compound and analyzed its structure using X-ray diffraction, confirming its planar geometry and highlighting its potential in various applications (Menati, Mir, & Notash, 2020).
Quantum Chemistry and Pharmacophore Prediction
Further research extends to quantum chemistry and pharmacophore prediction. Fatima et al. (2022) conducted a detailed study involving single-crystal X-ray diffraction, DFT approach, NMR, FTIR, UV–Visible spectroscopy, and molecular docking, providing a comprehensive understanding of the compound's structure and potential therapeutic applications (Fatima et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTGIZSIZTUPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-hydroxyethyl)-2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2689181.png)


![N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2689186.png)
![Methyl 2-{[(cyclohexylamino)carbonothioyl]amino}nicotinate](/img/structure/B2689187.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2689188.png)

![N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/no-structure.png)





![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)